molecular formula C13H12O3S B188371 Benzenesulfonic acid, p-tolyl ester CAS No. 5398-09-4

Benzenesulfonic acid, p-tolyl ester

Cat. No. B188371
CAS RN: 5398-09-4
M. Wt: 248.3 g/mol
InChI Key: RQYYUHGXOAMYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, p-tolyl ester is a chemical compound with the molecular formula C14H14O3S. It is commonly known as p-toluenesulfonic acid ester and is used in various scientific research applications. This compound is synthesized through a specific method and has unique biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of benzenesulfonic acid, p-tolyl ester depends on the specific reaction in which it is used. As a catalyst, it works by lowering the activation energy of the reaction, thereby increasing the rate of the reaction. As a protecting group, it works by temporarily blocking the functional group of the molecule and preventing unwanted reactions from occurring.

Biochemical And Physiological Effects

Benzenesulfonic acid, p-tolyl ester has no known biochemical or physiological effects as it is not used in drug formulations or as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using benzenesulfonic acid, p-tolyl ester in lab experiments include its high solubility in polar solvents, its ability to act as a catalyst in various organic synthesis reactions, and its use as a protecting group for alcohols and amines. However, its limitations include its potential toxicity and the need for careful handling due to its corrosive nature.

Future Directions

For benzenesulfonic acid, p-tolyl ester include its use in the synthesis of new pharmaceuticals, agrochemicals, and fragrances. Additionally, research can be conducted to explore its potential use as a catalyst in other organic synthesis reactions and its potential as a protecting group for other functional groups. Further studies can also be conducted to investigate the toxicity of this compound and to develop safer handling procedures.
Conclusion:
In conclusion, benzenesulfonic acid, p-tolyl ester is a versatile compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. As a catalyst and protecting group, it has proven to be useful in organic synthesis reactions and has potential for further research in the field of chemistry.

Synthesis Methods

Benzenesulfonic acid, p-tolyl ester is synthesized through the esterification process of p-toluenesulfonic acid with methanol or ethanol. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and ethanol.

Scientific Research Applications

Benzenesulfonic acid, p-tolyl ester is used in various scientific research applications. It is commonly used as a catalyst in organic synthesis reactions such as esterification, transesterification, and acylation. It is also used as a protecting group for alcohols and amines in organic synthesis. Additionally, it is used as a reagent in the synthesis of various compounds including pharmaceuticals, agrochemicals, and fragrances.

properties

CAS RN

5398-09-4

Product Name

Benzenesulfonic acid, p-tolyl ester

Molecular Formula

C13H12O3S

Molecular Weight

248.3 g/mol

IUPAC Name

(4-methylphenyl) benzenesulfonate

InChI

InChI=1S/C13H12O3S/c1-11-7-9-12(10-8-11)16-17(14,15)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

RQYYUHGXOAMYAL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Other CAS RN

5398-09-4

Origin of Product

United States

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